molecular formula C21H12 B050392 Sumanene CAS No. 151253-59-7

Sumanene

Cat. No.: B050392
CAS No.: 151253-59-7
M. Wt: 264.3 g/mol
InChI Key: WOYKPMSXBVTRKZ-UHFFFAOYSA-N
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Description

Sumanene is a polycyclic aromatic hydrocarbon that has garnered significant scientific interest due to its unique bowl-shaped structure. The name “this compound” is derived from the Hindi and Sanskrit word “Suman,” meaning “sunflower,” reflecting its structural resemblance to the flower. This compound can be considered a fragment of buckminsterfullerene, featuring a benzene ring core surrounded by alternating benzene and cyclopentadiene rings .

Mechanism of Action

Target of Action

Sumanene, a polycyclic aromatic hydrocarbon , primarily targets caesium (Cs) salts in aqueous solutions . The compound has been used to create a magnetic nanoadsorbent that can efficiently and selectively remove caesium salts .

Mode of Action

This compound interacts with its target by forming a complex with caesium cations . This interaction is facilitated by the unique bowl shape of this compound, which allows it to encapsulate the guest ion with its concave sites . This compound is covalently immobilized onto the surface of cobalt nanomagnets to create a magnetic nanoadsorbent .

Biochemical Pathways

The compound’s ability to selectively bind and remove caesium salts suggests it may influence pathways related to caesium metabolism or toxicity .

Pharmacokinetics

Its use as a nanoadsorbent suggests it may have unique distribution and excretion profiles .

Result of Action

The primary result of this compound’s action is the removal of caesium salts from aqueous solutions . This can be particularly useful in environments contaminated with radioactive caesium, such as those affected by nuclear disasters .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with caesium cations suggests that its action may be affected by the concentration of these ions in the environment . Additionally, the use of this compound as a nanoadsorbent indicates that its action may be influenced by factors such as temperature, pH, and the presence of other ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sumanene typically begins with norbornadiene, which is converted into a stannane through the action of n-butyllithium, dibromoethane, and tributyltinchloride. This stannane undergoes an Ullmann reaction with copper(I) thiophene-2-carboxylate to form the benzene core. The methylene bridges created in this process migrate in a tandem ring-opening metathesis and ring-closing metathesis facilitated by the Grubbs’ catalyst. The final structure is obtained through oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic routes described above provide a foundation for potential large-scale synthesis. The use of efficient catalysts and optimized reaction conditions could facilitate the industrial production of this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Sumanene undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique bowl-shaped structure allows for selective functionalization at the benzylic positions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique bowl-shaped structure and the presence of benzylic positions available for functionalization set it apart from other similar compounds. This structural feature allows for selective reactions and the formation of stable complexes, making this compound a versatile compound in various scientific applications .

Properties

IUPAC Name

heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYKPMSXBVTRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894120
Record name Sumanene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151253-59-7
Record name 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151253-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sumanene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sumanene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUMANENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, a double-necked flask of 10 mL was subjected to vacuum and dried by heat, and subsequently, its volume was displaced with argon. Next, a solution obtained by solving hexahydrosumanene (0.0 11 mmol, 3 mg) into 2 mL of toluene was added into the flask by using a syringe, and DDQ (0.0385 mmol, 9 mg) further was added therein, and subsequently, the system was heated at 110° C. for 20 hours. After the reaction, the solvent was evaporated under a reduced pressure, and residues were separated by thin layer chromatography (hexane), thereby obtaining Sumanene (yield: 2 mg, isolation yield: 67%) as an objective compound. Physical properties of this compound will be described below. In addition, UV-VIS absorption spectrograms of this compound will be shown in FIGS. 1 to 5. Used solvents are cyclohexylamine (CHA) in FIG. 1, tetrahydrofuran (THF) in FIG. 2, acetonitrile (CH3CN) in FIG. 3 and dichloromethane (CH2Cl2) in FIG. 4, where concentrations of all the solutions are 1.0×10−4 M. Moreover, FIG. 5 is a view showing all of the spectrograms of FIGS. 1 to 4 in one.
[Compound]
Name
0.0
Quantity
3 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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